(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid
Description
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom at position 6 and a carboxylic acid group at position 3. Its stereochemistry ((1S,5R)) confers distinct physicochemical properties, influencing reactivity, solubility, and biological interactions.
Key properties:
Properties
IUPAC Name |
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-3-1-2-6(4-8)5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZDITNNFGJZLT-POYBYMJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@](C1)(NC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid typically involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the final product. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the carboxylic acid functionality.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and continuous flow processes can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.
Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used to study enzyme mechanisms and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
The compound’s stereochemistry significantly impacts its behavior compared to diastereomers and enantiomers:
Salts and Derivatives
Hydrochloride salts enhance solubility and stability for pharmaceutical applications:
Structural Analogs with Modified Heteroatoms
Replacing nitrogen with oxygen or sulfur alters electronic properties and bioactivity:
Pharmacologically Relevant Analogs
- Antibiotic Intermediates: Thia-azabicyclo compounds (e.g., cefuroxime) feature additional functional groups (e.g., methoxyimino, tetrazolyl) for enhanced antimicrobial efficacy .
Biological Activity
(1S,5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This compound exhibits potential as an antibiotic adjuvant and has been studied for its role in enhancing the efficacy of existing antibiotics against resistant bacterial strains.
- Molecular Formula : CHNO
- Molecular Weight : 155.19 g/mol
- CAS Number : 882214-26-8
The biological activity of this compound primarily involves its interaction with bacterial secretion systems, particularly the Type III Secretion System (T3SS). This system is crucial for the pathogenicity of many Gram-negative bacteria, allowing them to inject virulence factors directly into host cells.
Inhibition Studies
Recent studies have demonstrated that this compound can inhibit the secretion of certain virulence factors in bacteria like Escherichia coli and Salmonella. For instance, at concentrations around 50 μM, it has been shown to reduce the secretion of CPG2 by approximately 50%, indicating a significant inhibitory effect on T3SS activity .
Case Studies
- Type III Secretion System Inhibition :
- Antibiotic Synergy :
Data Tables
| Study | Concentration (μM) | Effect on CPG2 Secretion (%) | Notes |
|---|---|---|---|
| Study 1 | 50 | ~50% inhibition | Significant downregulation of ler expression |
| Study 2 | Variable | Enhanced antibiotic efficacy | Tested with multiple beta-lactams |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
